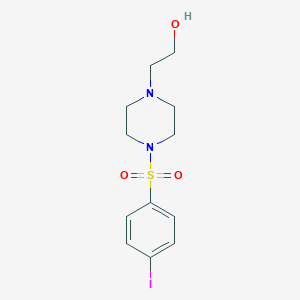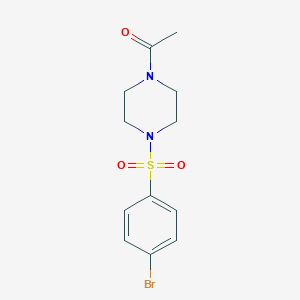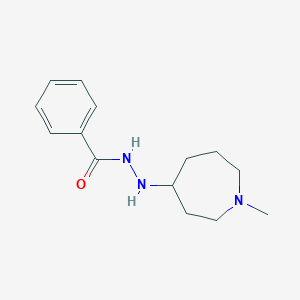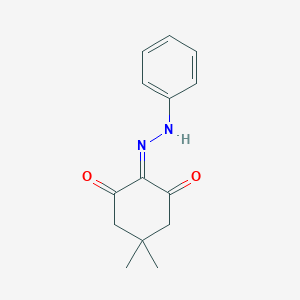
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione, also known as dimethylphenylhydrazine (DMPH), is a chemical compound that has been widely used in scientific research due to its unique properties. DMPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. It has been shown to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
作用机制
The mechanism of action of DMPH is not fully understood. However, it is believed that DMPH exerts its biological effects by scavenging free radicals and inhibiting the activity of enzymes that are involved in inflammation and tumor growth.
生化和生理效应
DMPH has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help to prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, DMPH has been shown to possess antitumor properties, which can help to inhibit the growth of cancer cells.
实验室实验的优点和局限性
DMPH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is soluble in organic solvents, which makes it easy to use in experiments. However, there are also some limitations to using DMPH in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on DMPH. One area of research is to further investigate its mechanism of action. This can help to better understand how DMPH exerts its biological effects and can lead to the development of more effective therapeutic applications. Additionally, research can be conducted to investigate the potential use of DMPH in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Overall, DMPH has great potential for use in scientific research and has promising therapeutic applications.
合成方法
DMPH can be synthesized by the reaction of 2,4-pentanedione with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction yields DMPH as a yellow crystalline powder with a melting point of 145-146°C.
科学研究应用
DMPH has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage caused by free radicals. DMPH has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, DMPH has been shown to possess antitumor properties, which can help to inhibit the growth of cancer cells.
属性
CAS 编号 |
40640-41-3 |
|---|---|
产品名称 |
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione |
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC 名称 |
3-hydroxy-5,5-dimethyl-2-phenyldiazenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)8-11(17)13(12(18)9-14)16-15-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 |
InChI 键 |
VRHUYCXBIXLORE-UHFFFAOYSA-N |
手性 SMILES |
CC1(CC(=O)C(=NNC2=CC=CC=C2)C(=O)C1)C |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=CC=C2)O)C |
规范 SMILES |
CC1(CC(=O)C(=NNC2=CC=CC=C2)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



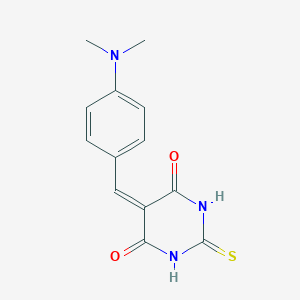
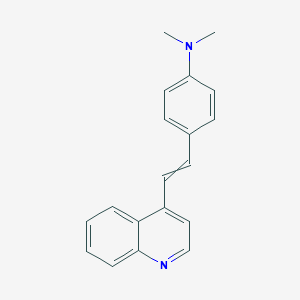
![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
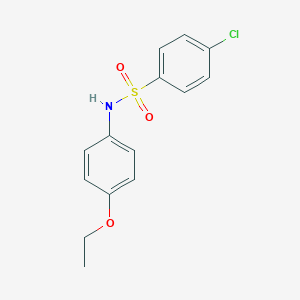
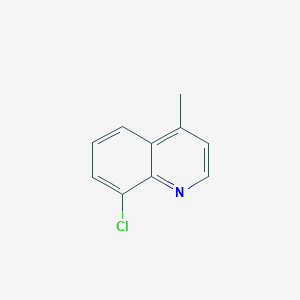
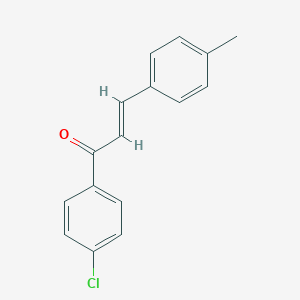
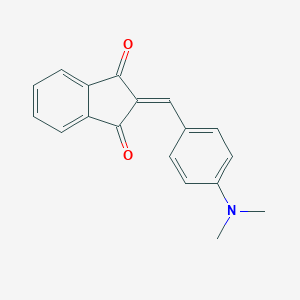
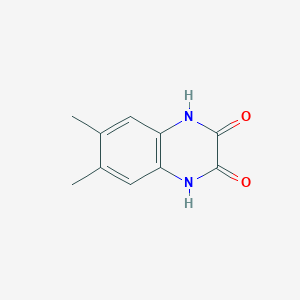
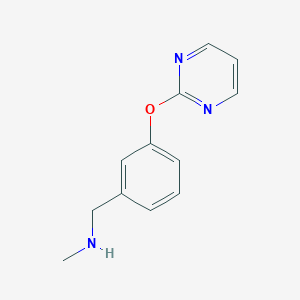
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)
